molecular formula C25H40O5 B1249816 fusarielin B

fusarielin B

Cat. No. B1249816
M. Wt: 420.6 g/mol
InChI Key: NJULGUREPHOGBR-RGIDNKBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

fusarielin B is a natural product found in Fusarium and Aspergillus with data available.

Scientific Research Applications

Antifungal Properties

Fusarielin B, along with its related compounds fusarielin A, C, and D, is derived from a Fusarium species and exhibits notable antifungal properties. The structural and chemical properties of these compounds were primarily characterized using NMR data, highlighting their potential in developing antifungal agents (Kobayashi et al., 1995).

Impact on Human Breast Cancer Cell Lines

A study conducted in 2012 found that fusarielins, including fusarielin B, act as mycoestrogens, substances from fungi that bind to estrogen receptors and induce estrogenic responses in cells. This research is significant as it indicates potential roles for fusarielins in cancer research, particularly in understanding how these compounds interact with human breast cancer cell lines (Sondergaard et al., 2012).

Antibacterial Activity

Fusarielin B has been identified as having mild antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant and multidrug-resistant strains. This discovery opens avenues for further exploration of fusarielin B as a potential antibacterial agent (Nguyen et al., 2007).

Mycobacterium Tuberculosis Inhibition

Fusarielin B and its analogs have shown promising results in inhibiting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), an essential factor in the survival of M. tuberculosis within host macrophages. This suggests potential applications in developing anti-tuberculosis drugs (Chen et al., 2020).

properties

Product Name

fusarielin B

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

(1aR,2R,3S,3aS,5R,6R,7aR,7bS)-2-[(E)-but-2-en-2-yl]-3-[(1E,3E,5S,6S)-5,7-dihydroxy-4,6-dimethylhepta-1,3-dienyl]-1a,6-dimethyl-2,3,3a,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxirene-5,6-diol

InChI

InChI=1S/C25H40O5/c1-7-14(2)21-17(10-8-9-15(3)22(28)16(4)13-26)18-11-20(27)24(5,29)12-19(18)23-25(21,6)30-23/h7-10,16-23,26-29H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1

InChI Key

NJULGUREPHOGBR-RGIDNKBKSA-N

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]([C@](C[C@H]2[C@H]3[C@@]1(O3)C)(C)O)O)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O

Canonical SMILES

CC=C(C)C1C(C2CC(C(CC2C3C1(O3)C)(C)O)O)C=CC=C(C)C(C(C)CO)O

synonyms

fusarielin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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